molecular formula C13H28ClN3O2 B12306430 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride

3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride

Cat. No.: B12306430
M. Wt: 293.83 g/mol
InChI Key: KCBMBNQCBKNLCV-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride is a synthetic organic compound featuring a propanamide backbone with multiple substituents, including an ethylamino group, a methyl group, and a carbamoyl-linked isobutyl moiety. Key characteristics include:

  • Molecular Formula: C₁₃H₂₆ClN₃O₂ (including the hydrochloride counterion) .
  • Molecular Weight: 293.84 g/mol .
  • CAS Number: EN300-142559 .
  • Purity: ≥95% .

The compound’s structure comprises a central propanamide chain (CH₂-C(CO)-NH₂) modified at the second carbon with a methyl group and at the third carbon with an ethylamino group. The amide nitrogen is further substituted with an ethyl group bearing a (2-methylpropyl)carbamoyl group (-CH₂-C(O)-NH-CH₂CH(CH₃)₂), enhancing its steric bulk and polarity .

Properties

Molecular Formula

C13H28ClN3O2

Molecular Weight

293.83 g/mol

IUPAC Name

3-(ethylamino)-2-methyl-N-[1-(2-methylpropylamino)-1-oxopropan-2-yl]propanamide;hydrochloride

InChI

InChI=1S/C13H27N3O2.ClH/c1-6-14-8-10(4)12(17)16-11(5)13(18)15-7-9(2)3;/h9-11,14H,6-8H2,1-5H3,(H,15,18)(H,16,17);1H

InChI Key

KCBMBNQCBKNLCV-UHFFFAOYSA-N

Canonical SMILES

CCNCC(C)C(=O)NC(C)C(=O)NCC(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride involves several steps, including the formation of intermediate compounds and their subsequent reactions. One common method involves the reaction of 3-(ethylamino)-2-methylpropanamide with 1-[(2-methylpropyl)carbamoyl]ethyl chloride under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted amides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C13H28ClN3O2
  • Molecular Weight : 293.83 g/mol
  • CAS Number : 2171645-06-1

Its structure includes an ethylamino group and a carbamoyl moiety, which contribute to its biological activity and interaction with biological targets.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds derived from amides and carbamates. For instance, research on new amides demonstrated their effectiveness in preclinical seizure models, showing that compounds with structural similarities to 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride exhibited promising anticonvulsant activity. The maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests were utilized to evaluate their efficacy, revealing that certain derivatives had better safety profiles compared to established antiepileptic drugs like phenytoin and valproic acid .

G Protein-Coupled Receptor Modulation

The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes and are significant targets in drug discovery. Compounds that modulate GPCR activity can lead to therapeutic advancements in treating conditions such as anxiety, depression, and cardiovascular diseases. Research indicates that derivatives of amides can influence GPCR signaling pathways, making this compound a candidate for further exploration in pharmacological studies .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focus of biochemical research. For example, studies have screened various compounds for their inhibitory effects on essential bacterial enzymes, which could lead to the development of novel antibacterial agents. The high-throughput screening of over 5000 compounds for enzyme inhibition has shown that structurally related compounds exhibit varying degrees of efficacy against target enzymes involved in bacterial survival .

Case Study: Anticonvulsant Screening

CompoundED50 (mg/kg)Test TypeSafety Profile Comparison
Compound A32.08MESBetter than phenytoin
Compound B40.34scPTZSuperior to ethosuximide

This table summarizes findings from a study evaluating new amides' anticonvulsant properties. The compounds demonstrated significant efficacy while maintaining favorable safety profiles compared to established medications.

Case Study: GPCR Modulation

CompoundGPCR TargetEffect Observed
Compound XSerotonin receptorAgonistic effect
Compound YDopamine receptorAntagonistic effect

This table illustrates the modulation effects of various compounds on GPCR targets, showcasing the potential of structurally similar compounds like 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Insights :

  • Aromatic vs. Aliphatic Substituents : Pyridinylmethyl (aromatic) and cyclopentyl (aliphatic cyclic) groups in analogs (e.g., ) introduce distinct electronic and steric profiles, influencing interactions in biological systems.

Amine-Hydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups CAS Number Source Evidence
2-(Diisopropylamino)ethyl chloride hydrochloride C₈H₁₈ClN·HCl 209.15 Diisopropylamino, ethyl chloride 4261-68-1
Chlormequat chloride C₅H₁₃Cl₂N 170.07 Dimethylamino, propyl chloride 999-81-5

Functional Group Comparison :

  • Amide vs. Amine: The main compound’s amide group (-CONH-) increases polarity and hydrogen-bonding capacity compared to tertiary amines like 2-(diisopropylamino)ethyl chloride hydrochloride .
  • Chloride Counterion : All compounds form hydrochloride salts, enhancing water solubility and stability .

Pharmacologically Relevant Analogs

  • Carvedilol-Related Compounds (e.g., 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol): These feature aromatic carbazole systems and ether linkages, contrasting with the main compound’s aliphatic carbamoyl group .
  • 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride: This analog includes a fluorinated aromatic ring, offering distinct electronic properties for agrochemical or pharmaceutical applications .

Physicochemical and Functional Implications

  • Solubility: The main compound’s carbamoyl and ethylamino groups may improve water solubility compared to purely aliphatic analogs (e.g., chlormequat chloride) but reduce lipid solubility versus aromatic derivatives .
  • Stability : Hydrochloride salts generally enhance stability, but steric bulk in the main compound may slow hydrolysis compared to simpler amides .

Biological Activity

3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride, with the CAS number 2171645-06-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H25N3O2
  • Molecular Weight : 227.35 g/mol
  • Structure : The compound features an ethylamino group and a carbamoyl moiety, which are critical for its biological interactions.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For example, the presence of the carbamoyl group can enhance the binding affinity to target enzymes involved in tumor growth .
  • Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of inflammatory mediators .

Case Studies

  • Study on Similar Compounds : Research on related compounds demonstrated significant anti-cancer activity in vitro against colorectal cancer cells, suggesting that modifications in the side chains could enhance efficacy .
  • Pharmacogenomics : A study highlighted the importance of genetic factors influencing drug metabolism and response, indicating that variations in genes encoding drug transporters may affect the pharmacokinetics of this class of compounds .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTargetReference
Compound AAntitumorCancer Cells
Compound BAnti-inflammatoryCytokine Release
3-(Ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloridePotentially AntitumorUnknown

Research Findings

Recent findings emphasize the need for further research into the specific biological activities of 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride. The following points summarize key insights:

  • Efficacy in Cancer Models : Although direct studies on this specific compound are scarce, related compounds have shown promising results in preclinical models for various cancers.
  • Safety Profile : Understanding the safety profile is crucial; however, existing data on similar compounds suggest manageable toxicity levels at therapeutic doses .

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